(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone is a complex organic compound that has gained attention in scientific research due to its unique structure and potential applications. This compound features a piperazine ring that is substituted with a cyclopropylsulfonyl group and a methoxyphenyl group, making it versatile for various research and industrial purposes. Its molecular formula is , and it has a molecular weight of approximately 306.38 g/mol.
The compound is classified under the category of piperazine derivatives, which are known for their diverse biological activities, including antipsychotic, antidepressant, and anti-inflammatory properties. The specific structure of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone typically involves several key steps:
The molecular structure of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone can be represented using various chemical notation systems:
InChI=1S/C15H18N2O3S/c1-19-14-8-6-13(7-9-14)15(20)21(17,18)12-5-3-2-4-11(12)16(10)22/h2-9H,10H2,1H3
C1CCN(C(C1)C(=O)C2=CC=CC=C2OC)S(=O)(=O)C3CC3
The compound features a piperazine ring that provides stability and potential for interaction with biological targets, while the methoxy group enhances solubility and may influence pharmacological properties.
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone can undergo several chemical reactions:
The mechanism of action for (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone is not fully elucidated but is believed to involve modulation of neurotransmitter systems due to its structural similarity to known psychoactive compounds. The piperazine moiety is known to interact with serotonin receptors, suggesting potential applications in treating mood disorders .
Some key physical properties include:
Relevant chemical properties include:
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone has potential applications in various scientific fields:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its potential as a valuable tool in drug discovery and development.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: